molecular formula C13H19N5 B10848000 Cyclohexyl-(9-ethyl-9H-purin-6-yl)-amine

Cyclohexyl-(9-ethyl-9H-purin-6-yl)-amine

Cat. No.: B10848000
M. Wt: 245.32 g/mol
InChI Key: ZKBBSCAFNVXZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-(9-ethyl-9H-purin-6-yl)-amine is a synthetic purine derivative characterized by a bicyclic purine core substituted with a cyclohexylamine group at the 6-position and an ethyl group at the 9-position (Figure 1). Purines are critical in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with enzymes and receptors involved in signaling pathways.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-cyclohexyl-9-ethylpurin-6-amine

InChI

InChI=1S/C13H19N5/c1-2-18-9-16-11-12(14-8-15-13(11)18)17-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,15,17)

InChI Key

ZKBBSCAFNVXZSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at N9 and C5. Key analogs include:

Compound Name N9 Substituent C6 Substituent Molecular Weight Key Features
Cyclohexyl-(9-ethyl-9H-purin-6-yl)-amine Ethyl Cyclohexylamine 245.34* Enhanced hydrophobicity, bulkier
N-Cyclopentyl-9-methyl-9H-purin-6-amine Methyl Cyclopentylamine 217.27 Smaller ring, lower steric hindrance
(4-Chloro-phenyl)-[9-methyl-9H-purin-6-yl]-amine Methyl 4-Chlorophenyl 275.73 Aromatic group, potential π-π interactions
9-Allyl-6-chloro-9H-purin-2-amine Allyl Chlorine 209.63 Electrophilic Cl, reactive site
6-(Cyclohexylmethoxy)-9H-purin-2-amine H Cyclohexylmethoxy 263.35 Ether linkage, increased solubility

*Calculated based on molecular formula C₁₁H₁₇N₅.

Key Observations :

  • N9 Substituents : Ethyl and methyl groups (e.g., ) improve metabolic stability compared to allyl or propargyl groups (e.g., ), which may undergo oxidation.
  • In contrast, chlorophenyl groups () may improve target binding via halogen bonds.

Physicochemical and Crystallographic Insights

  • Solubility : Cyclohexyl groups reduce solubility compared to methoxy or hydroxyl substituents (e.g., ).
  • Hydrogen Bonding : Crystallographic data for analogs like 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine reveal N–H···N interactions stabilizing planar conformations, critical for target binding .
  • Steric Effects : Bulkier N9 substituents (e.g., ethyl vs. methyl) may hinder rotation, affecting binding pocket access .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient C-6 position of the chloropurine is attacked by the cyclohexylamine nucleophile. Key parameters include:

  • Solvent : n-Butanol is preferred due to its high boiling point (117–118°C), which facilitates prolonged heating without rapid evaporation.

  • Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to deprotonate the amine, enhancing its nucleophilicity.

  • Temperature : Reactions are conducted under reflux (100–120°C) for 12–24 hours to achieve complete conversion.

A representative procedure involves heating 2-amino-6-chloropurine (1 equiv), cyclohexylamine (1.2 equiv), and K₂CO₃ (2 equiv) in n-butanol. The crude product is purified via silica gel chromatography or recrystallization from ethanol, yielding the target compound in 51–65%.

Limitations and Challenges

  • Regioselectivity : Competing reactions at the N-7 position can occur, though the N-9 substitution is favored due to steric and electronic factors.

  • Byproducts : Excess cyclohexylamine may lead to di-substituted impurities, necessitating careful stoichiometric control.

One-Pot Synthesis from Pyrimidine Precursors

An alternative approach bypasses preformed purine intermediates, constructing the purine ring de novo from pyrimidine precursors. This method, optimized by Dejmek et al., enables direct access to 6-chloro-9-cyclohexylpurines in a single step.

Reaction Workflow

  • Starting Material : 4,6-Dichloro-5-formamidopyrimidine is reacted with cyclohexylamine in the presence of DIPEA.

  • Cyclization : The intermediate undergoes microwave-assisted imidazole-ring closure using triethyl orthoformate, yielding the purine core.

Table 1: Solvent Optimization for One-Pot Synthesis

SolventYield (%)Reaction Time (h)
Toluene724
Dimethylformamide683
Ethanol556

Microwave irradiation (150°C, 300 W) reduces reaction times to 1–2 hours, achieving yields up to 85%.

Advantages Over Traditional Methods

  • Efficiency : Eliminates multistep purine functionalization.

  • Scalability : Suitable for gram-scale production with minimal purification.

Synthesis of Cyclohexylamine Reagent

The quality of cyclohexylamine significantly impacts reaction outcomes. Industrial production via catalytic hydrogenation of aniline derivatives (e.g., nitrocyclohexane) is conducted at 140–260°C under 100–300 bar H₂ pressure.

Key Process Parameters:

  • Catalyst : Nickel or ruthenium on alumina.

  • Byproduct Management : Dicyclohexylamine formation is minimized at lower temperatures (160–200°C).

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterNucleophilic SubstitutionOne-Pot Synthesis
Yield (%)51–6572–85
Reaction Time (h)12–241–4
Purity (%)≥95≥98
ScalabilityModerateHigh

The one-pot method offers superior efficiency and scalability, making it preferable for industrial applications.

Purification and Characterization

Purification Techniques

  • Chromatography : Flash silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials.

  • Crystallization : Ethanol or methanol recrystallization enhances purity to >98%.

Analytical Data

  • NMR : ¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, J = 7.0 Hz, CH₃), 4.11 (q, 2H, NCH₂), 7.24 (s, 2H, NH₂).

  • MS : m/z 273.2 [M+H]⁺.

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient) .

Q & A

Q. What are the recommended synthetic routes for Cyclohexyl-(9-ethyl-9H-purin-6-yl)-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For purine derivatives, a common approach is to react 6-chloropurine with cyclohexylamine under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C . The ethyl group at the N9 position can be introduced via alkylation using ethyl iodide in the presence of a phase-transfer catalyst . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For example, using DMF as a solvent improves solubility of intermediates but may require purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) to remove byproducts . Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C-NMR spectroscopy .

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving regiochemical uncertainties (e.g., N7 vs. N9 alkylation). Crystals are grown via slow evaporation in solvents like ethanol/water (1:1) at 4°C. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL allows precise determination of bond lengths and angles. For example, the cyclohexyl group’s chair conformation and purine ring planarity can be validated using ORTEP-3 for visualization . Discrepancies between computational (DFT-optimized) and experimental structures should be analyzed for steric or electronic effects .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound analogs in kinase inhibition?

Methodological Answer: SAR studies require systematic modification of substituents (e.g., cyclohexyl → phenyl, ethyl → propyl) and evaluation against kinase panels (e.g., CDK2, EGFR). Key steps:

  • Synthetic diversification : Introduce substituents via Suzuki coupling (for aryl groups) or reductive amination (for alkyl chains) .
  • Biological assays : Use fluorescence polarization (FP) assays to measure IC₅₀ values. For example, replacing the ethyl group with a bulkier substituent may reduce activity due to steric hindrance in the ATP-binding pocket .
  • Computational modeling : Docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities and validate experimental data . Contradictions between in silico and in vitro results may indicate solvation effects or conformational flexibility .

Q. How can conflicting data on the solubility and bioavailability of this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions. A standardized protocol includes:

  • Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λ = 260 nm for purines) .
  • Bioavailability studies : Compare oral (PO) and intravenous (IV) administration in rodent models. Low oral bioavailability may require formulation with cyclodextrins or lipid nanoparticles .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify degradation pathways (e.g., CYP450-mediated oxidation) . Contradictory results between species should be analyzed for enzyme homology differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.